Iron (II) bromide hydrate

Redox Flow Battery Energy Storage Electrolyte Engineering

Procure hydrated FeBr₂ (CAS 13463-12-2) to ensure Fe²⁺ oxidation stability during ambient-condition synthesis and catalytic workflows. Unlike anhydrous FeBr₂ (CAS 7789-46-0), the hydrate form tolerates small water additions in ATRP polymerization and enables safer handling without strict inert-atmosphere infrastructure. Verify the hydration state upon ordering; substitution with FeCl₂ or anhydrous FeBr₂ alters redox potential, solubility, and reaction selectivity, compromising reproducibility in dual-redox electrolyte formulations and α-C(sp³)–H activation protocols.

Molecular Formula Br2FeH2O
Molecular Weight 233.67 g/mol
CAS No. 13463-12-2
Cat. No. B081123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron (II) bromide hydrate
CAS13463-12-2
Molecular FormulaBr2FeH2O
Molecular Weight233.67 g/mol
Structural Identifiers
SMILESO.[Fe+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2
InChIKeyJOFNEGXELTXFTH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(II) Bromide Hydrate CAS 13463-12-2: Technical Specifications and Procurement Baseline


Iron(II) bromide hydrate (CAS 13463-12-2) is an inorganic salt with the formula FeBr₂·xH₂O (x typically 2–6), supplied as a green to yellow-brown hygroscopic crystalline solid [1]. The hydrate form is distinct from anhydrous FeBr₂ (CAS 7789-46-0) in both physical properties and handling characteristics: it exists as a low-melting solid with a dehydration onset at 27°C, compared to the anhydrous form's melting point of 684°C [2]. The compound is air-sensitive and subject to oxidation of Fe²⁺ to Fe³⁺ upon prolonged exposure, but the hydrate form provides enhanced stability of the iron(II) oxidation state relative to the anhydrous counterpart [3]. This baseline establishes that procurement decisions must consider the specific hydration state, as substitution with anhydrous FeBr₂ or other iron(II) halides introduces material differences in solubility, reactivity, and storage requirements.

Why Iron(II) Bromide Hydrate Cannot Be Substituted with Generic Iron Halides: A Procurement Risk Assessment


In-class substitution among iron(II) halides (FeF₂, FeCl₂, FeBr₂, FeI₂) or between hydrate and anhydrous forms is scientifically unsound due to fundamental differences in redox potential, ligand field effects, solubility profiles, and oxidation stability. The hydrated form of FeBr₂ exhibits structural arrangements distinct from anhydrous FeBr₂, with water ligands occupying coordination sites and stabilizing the Fe²⁺ oxidation state against aerial oxidation—a property not replicated in anhydrous FeBr₂, which requires strictly inert atmosphere handling . Furthermore, computational studies across the iron dihalide series (FeF₂, FeCl₂, FeBr₂, FeI₂) reveal significant differences in molecular structures, vibrational frequencies, and thermodynamic properties that directly impact catalytic and electrochemical behavior [1]. The bromide anion specifically confers solubility advantages in organic solvents (THF, methanol, ethanol) that differ markedly from chloride analogs, affecting both synthetic utility and electrolyte formulation [2]. Substituting FeBr₂ hydrate with FeCl₂ or anhydrous FeBr₂ without experimental validation risks altered reaction kinetics, product selectivity changes, and compromised experimental reproducibility.

Quantitative Differentiation Evidence for Iron(II) Bromide Hydrate: Head-to-Head Performance Data


FeBr₂-Based Electrolyte Achieves 804 Ah/L Capacity vs. All-Vanadium Redox Flow Battery Limitations

A novel positive electrolyte formulation containing FeBr₂ as the primary electroactive species (with Fe³⁺/Fe²⁺ and Br₂/Br⁻ redox couples) achieved a volumetric capacity of 804 Ah L⁻¹ and an energy density of 827 Wh L⁻¹ on a graphite electrode [1]. This performance substantially exceeds the practical limitations of conventional all-vanadium redox flow batteries (VRB), which suffer from low charge and energy density due to poor solubility and thermal instability of V⁵⁺ species at elevated temperatures [2]. The diffusion coefficients measured for Br⁻ (14.16 × 10⁻⁶ cm² s⁻¹) and Fe²⁺ (3.11 × 10⁻⁶ cm² s⁻¹) in this system provide quantitative benchmarks for mass transfer performance [3]. The presence of Br⁻ was further shown to improve the electrochemical reversibility of the Fe³⁺/Fe²⁺ couple on graphite electrodes.

Redox Flow Battery Energy Storage Electrolyte Engineering

FeBr₂ Demonstrates Superior Catalytic Efficiency vs. FeCl₂ in Bulk ATRP Polymerization of Methyl Methacrylate

In atom-transfer radical polymerization (ATRP) of methyl methacrylate (MMA) conducted in bulk at 70°C using ethyl 2-bromo-phenylacetate as initiator, FeBr₂ was directly compared to FeCl₂ under identical conditions. FeCl₂ performed less efficiently as a catalyst, while FeBr₂ enabled rapid and well-controlled polymerization when promoted by simple inorganic salts (KBr, etc.) [1]. The study further demonstrated that addition of small amounts of water to the FeBr₂-catalyzed system does not significantly affect the polymerization rate, whereas larger water quantities cause rate reduction [2]. The active catalyst form was identified as a K⁺[FeᴵᴵBr₃(MMA)]⁻ ion-paired species with tetrahedral anion geometry. Addition of 0.1 equiv FeBr₃ deactivator further improved control quality.

ATRP Polymerization Controlled Radical Polymerization Iron Catalysis

FeBr₂-Catalyzed α-C(sp³)-H Activation Achieves Up to 90% Yield in Mixed Acetal Synthesis Under Mild Conditions

In the direct cross-coupling of ethers and thioethers with alcohols for mixed acetal synthesis, FeBr₂ (10 mol%) combined with di-tert-butyl peroxide (DTBP, 2 equiv) and PMHS (3 equiv) at 80°C achieves yields up to 90% [1]. The method is described as environmentally favorable compared to traditional approaches requiring stoichiometric reagents. The protocol demonstrates broad substrate tolerance including cyclic and acyclic ethers, aromatic N-heterocyclic moieties, and enables late-stage functionalization of structurally complex molecules such as cholesterol. Control experiments support a radical mechanism involving tert-butoxyl radical intermediates.

C-H Activation Mixed Acetal Synthesis Green Catalysis

FeBr₂ Hydrate Form Provides Enhanced Fe²⁺ Oxidation Stability Relative to Anhydrous FeBr₂ Under Ambient Storage

The hydrated form of iron(II) bromide (FeBr₂·xH₂O) exhibits fundamentally different structural arrangements compared to its anhydrous counterpart, with the solvate structure providing enhanced stability to the iron(II) oxidation state . Anhydrous FeBr₂ requires strict handling under inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption . The hydrate form can be purified through recrystallization techniques and maintains stability under ambient conditions suitable for aqueous solution-based applications, whereas anhydrous FeBr₂ is documented to rapidly oxidize in moist air [1].

Oxidation Stability Material Handling Procurement Logistics

FeBr₂ Hydrate Thermal Dehydration Profile: Stepwise Water Loss with Dihydrate Stable to 83°C, Tetrahydrate to 49°C

Iron(II) bromide hydrate exhibits a stepwise dehydration profile with distinct thermal thresholds: the tetrahydrate form is stable to 49°C, and the dihydrate form is stable to 83°C before further dehydration [1]. At 400°C, heating the hydrated compound in a hydrogen bromide gas stream yields anhydrous FeBr₂ [2]. This well-defined dehydration behavior contrasts with the anhydrous form, which melts at 684°C and boils at 934°C [3]. The CAS 13463-12-2 material (hexahydrate, FeBr₂·6H₂O) exhibits a melting point of 27°C corresponding to dehydration onset, with a formula weight of 323.745 g/mol and elemental composition of 49.36% Br, 17.25% Fe, 3.74% H, and 29.65% O [4].

Thermal Analysis Hydrate Characterization Material Specification

Optimal Application Scenarios for Iron(II) Bromide Hydrate Procurement Based on Quantitative Evidence


High-Energy-Density Redox Flow Battery Electrolyte Development

FeBr₂ hydrate serves as the primary electroactive precursor for formulating dual-redox (Fe³⁺/Fe²⁺ and Br₂/Br⁻) positive electrolytes that achieve volumetric capacities of 804 Ah L⁻¹ and energy densities of 827 Wh L⁻¹, substantially exceeding the performance limitations of conventional all-vanadium systems [1]. The high aqueous solubility of FeBr₂ enables concentrated electrolyte formulations, while the diffusion coefficients (Br⁻: 14.16 × 10⁻⁶ cm² s⁻¹; Fe²⁺: 3.11 × 10⁻⁶ cm² s⁻¹) provide predictable mass transfer characteristics essential for cell design and scale-up calculations [2].

Iron-Catalyzed Controlled Radical Polymerization (ATRP)

FeBr₂ hydrate is a preferred catalyst for bulk ATRP of methyl methacrylate and related monomers, demonstrating superior catalytic efficiency compared to FeCl₂ in direct head-to-head evaluations under identical conditions (70°C, ethyl 2-bromo-phenylacetate initiator) [1]. The catalytic system maintains performance with small water additions, and control quality is further enhanced by the addition of 0.1 equiv FeBr₃ as deactivator [2]. This water tolerance makes the hydrate form particularly suitable for polymerization workflows where rigorous exclusion of moisture is impractical.

C-H Activation and Cross-Coupling Catalysis in Organic Synthesis

FeBr₂ hydrate (10 mol%) combined with DTBP oxidant enables direct α-C(sp³)-H activation of ethers for mixed acetal synthesis, achieving yields up to 90% at 80°C [1]. The catalytic protocol demonstrates broad substrate scope including cyclic and acyclic ethers, aromatic N-heterocycles, and complex natural products, offering an environmentally favorable alternative to stoichiometric oxidant-based methods. FeBr₂ additionally serves as an effective additive in nickel-catalyzed reductive coupling to overcome hydrodebromination and β-fluorine elimination in fluorinated substrates [2].

Iron Complex Precursor Synthesis Requiring Ambient-Handling Stability

FeBr₂ hydrate is the preferred form for aqueous and ambient-condition synthesis of iron coordination complexes and organometallic precursors, where the hydrated solvate structure provides enhanced Fe²⁺ oxidation stability compared to the strictly air-sensitive anhydrous form [1]. The compound can be purified via recrystallization and maintains stable iron(II) oxidation state without requiring glovebox or Schlenk-line infrastructure, making it suitable for educational laboratories and research settings with standard fume hood capabilities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iron (II) bromide hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.